molecular formula C12H20N4 B1176559 Tx2 neurotoxin CAS No. 145033-94-9

Tx2 neurotoxin

Cat. No.: B1176559
CAS No.: 145033-94-9
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Description

Contextualization within the Field of Neurotoxicology

Neurotoxicology is the study of adverse effects of chemical substances on the nervous system. Within this field, natural toxins, such as those found in spider venoms, play a crucial role as research tools to understand neuronal function and dysfunction. scispace.comnih.gov Spider venoms, in general, are rich sources of bioactive molecules, including peptides and proteins, that selectively target various components of the nervous system, such as ion channels and neurotransmitter release machinery. scispace.comnih.gov Tx2 neurotoxins, as components of Phoneutria nigriventer venom, are particularly relevant due to their potent neuroexcitatory effects and their specific interactions with voltage-gated ion channels. smolecule.com Studies on Tx2 neurotoxins contribute to the broader understanding of how toxins can disrupt normal neurological processes and can also provide insights into potential therapeutic targets. nih.govresearchgate.net

Significance of Tx2 Neurotoxin in Contemporary Neurobiological Studies

Tx2 neurotoxins hold significant importance in contemporary neurobiological studies primarily due to their ability to selectively modulate ion channels, particularly voltage-gated sodium channels. smolecule.com By altering the kinetics of these channels, Tx2 toxins can induce prolonged depolarization and excessive neuronal firing, making them valuable probes for investigating neuronal excitability and signaling. smolecule.com Specific variants, such as Tx2-6, have been extensively studied for their effects on erectile function, mediated through the nitric oxide pathway, highlighting their potential in understanding physiological processes and developing pharmacological agents. researchgate.netnih.govfrontiersin.org Furthermore, research into Tx2 neurotoxins contributes to the understanding of neurotransmitter release mechanisms, as these toxins have been shown to enhance the release of neurotransmitters like glutamate (B1630785) from cortical neurons. smolecule.com The study of these toxins also aids in the development of biological models for understanding pain mechanisms and exploring potential analgesics. smolecule.com

Historical Overview of this compound Discovery and Initial Characterization

The venom of the Brazilian wandering spider, Phoneutria nigriventer, has long been recognized for its potent effects. Early research focused on fractionating the crude venom to identify the specific components responsible for its neurotoxicity. The purification and initial characterization of Tx2 neurotoxins, specifically Tx2-1, Tx2-5, Tx2-6, and Tx2-9, were reported in the early 1990s. capes.gov.brnih.gov These toxins were isolated from the venom through techniques such as gel filtration and reverse-phase chromatography. capes.gov.brnih.gov Initial characterization involved determining their molecular weights and amino acid sequences. capes.gov.brnih.gov Studies in mice demonstrated that these purified polypeptides exhibited varying levels of neurotoxicity, with Tx2-1, Tx2-5, and Tx2-6 causing spastic paralysis and death, while Tx2-9 was less toxic, causing only tail erection and scratching. capes.gov.brnih.gov These early studies laid the foundation for further investigations into the specific mechanisms of action and biological activities of the individual this compound variants. researchgate.netfrontiersin.org

Detailed research findings have shown that Tx2-6 is a peptide composed of 48 amino acid residues with a molecular weight of approximately 5291.3 Da. wikipedia.org Amino acid sequencing revealed homologies among Tx2-1, Tx2-5, and Tx2-6, while Tx2-9 showed limited similarities, correlating with its lower toxicity. capes.gov.br

Table 1: Initial Characterization of Purified Tx2 Neurotoxins capes.gov.brnih.gov

Tx2 VariantMolecular Weight (Da)Number of ResiduesObserved Effect in Mice (Intracerebroventricular Injection)
Tx2-15838.853Spastic paralysis and death
Tx2-55116.649Spastic paralysis and death
Tx2-65291.348Spastic paralysis and death, priapism researchgate.net
Tx2-93742.132Tail erection and scratching

Further research has elucidated some of the mechanisms by which Tx2 neurotoxins exert their effects. For instance, Tx2-6 has been shown to potentiate erectile function in rats by inducing nitric oxide release in cavernosum tissue, an effect inhibited by nitric oxide synthase inhibitors. researchgate.netnih.gov Studies have also indicated that Tx2 neurotoxins interact with voltage-gated sodium channels, affecting their inactivation kinetics. smolecule.commdpi.comresearchgate.net Research on the PhTx2 fraction, containing Tx2 toxins, demonstrated its ability to evoke acetylcholine (B1216132) release from rat cortical synaptosomes in a calcium-dependent manner, inhibited by tetrodotoxin (B1210768), a sodium channel blocker. nih.gov

Table 2: Selected Research Findings on this compound Mechanisms

Tx2 Variant/FractionTarget/Pathway InvestigatedKey FindingRelevant Citation
Tx2-6Nitric Oxide PathwayPotentiates erectile function via NO release in rat cavernosum tissue. researchgate.netnih.gov
Tx2-6Sodium ChannelsDecreases inactivation of sodium channels. mdpi.comresearchgate.net
PhTx2 (containing Tx2)Acetylcholine ReleaseEvokes calcium-dependent acetylcholine release from rat cortical synaptosomes, inhibited by tetrodotoxin. nih.gov
Tx2-6Vascular BedCauses generalized vascular congestion, particularly in lungs and heart. researchgate.net

Properties

CAS No.

145033-94-9

Molecular Formula

C12H20N4

Synonyms

Tx2 neurotoxin

Origin of Product

United States

Biological Origin and Structural Variants of Tx2 Neurotoxin

Zoological Sources and Venom Composition

Tx2 neurotoxins have been identified in the venom of several species, with the most well-characterized examples originating from spiders and scorpions. ontosight.ainih.govresearchgate.net Venom is a complex mixture containing various bioactive compounds, including salts, small organic molecules, peptides, and proteins, with peptides being primary components in spider venoms. mdpi.comnevsehir.edu.tr

Phoneutria nigriventer Spider Venom and Tx2 Subtypes (e.g., Tx2-1, Tx2-5, Tx2-6, Tx2-9)

The Brazilian wandering spider, Phoneutria nigriventer, is a significant source of Tx2 neurotoxins. smolecule.comnih.govresearchgate.net Its venom contains a complex mixture of basic neurotoxic polypeptides. researchgate.net The PhTx2 fraction of P. nigriventer venom is known to contain cysteine-rich variants of Tx2, including Tx2-1, Tx2-5, Tx2-6, and Tx2-9. mdpi.com These subtypes exhibit different levels of neurotoxicity and distinct biological activities. smolecule.comnih.gov Tx2-1, Tx2-5, and Tx2-6 have been reported to cause spastic paralysis and death in mice upon intracerebroventricular injection, while Tx2-9 is less toxic, producing only tail erection and scratching. nih.govcapes.gov.br

These Tx2 subtypes are cysteine-rich polypeptides with varying numbers of amino acid residues and molecular weights. nih.govmdpi.com

Tx2 SubtypeNumber of ResiduesMolecular Weight (Da)Observed Neurotoxicity (in mice)
Tx2-1535838.8Spastic paralysis and death
Tx2-5495116.6Spastic paralysis and death
Tx2-6485291.3Spastic paralysis and death
Tx2-9323742.1Tail erection and scratching

Amino acid sequence analysis reveals homology among Tx2-1, Tx2-5, and Tx2-6, but only limited similarities to the less toxic Tx2-9. nih.gov Tx2-5 and Tx2-6, in particular, share high sequence identity (90%) and are known for their role in inducing penile erection, a common symptom of P. nigriventer envenomation. mdpi.com This effect is associated with the nitric oxide/cyclic GMP pathway. scielo.br

Scorpion Venom (e.g., Buthus occitanus)

Tx2 toxin, also known as Buthus toxin, is found in the venom of the scorpion species Buthus occitanus. ontosight.ai This toxin belongs to the family of scorpion toxins that modulate ion channels, specifically voltage-gated sodium channels in neurons. ontosight.ai Scorpion venom itself is composed of various components, including mucopolysaccharides, hyaluronidase, phospholipase, serotonin, histamine, and protease inhibitors. oatext.com Scorpion toxins are broadly classified into alpha and beta types, both of which can affect voltage-gated sodium channels. oatext.com

Genetic and Transcriptomic Analysis of Tx2 Neurotoxin Expression

Transcriptomic analysis of venom glands provides insights into the genes encoding venom components, including Tx2 neurotoxins. mdpi.complos.org Studies on Phoneutria species, such as Phoneutria depilata and Phoneutria nigriventer, have utilized transcriptomics to identify potential toxin sequences and analyze differential gene expression. mdpi.comnih.gov

In P. depilata, transcriptomic analysis of venom glands revealed a significant number of transcripts potentially coding for venom toxins, with neurotoxins being the most abundant. mdpi.com Differences in the copy number of transcripts for certain neurotoxins have been observed between male and female spiders. mdpi.com

Genetic analysis of toxins from P. nigriventer has indicated that genes encoding certain cysteine-rich peptide toxins, such as PnTx1 and PnTx2-5 precursors, may be intronless. nih.govscielo.br This intronless genomic structure has also been observed in toxin genes from other spider species, although the genetic architecture of toxin genes can vary across different spider groups. nih.govscielo.br Transcriptome analysis is considered a valuable tool for identifying new toxin genes and studying differential gene expression in venom glands. mdpi.com

Biosynthesis and Post-Translational Modification Pathways

Tx2 neurotoxins, as polypeptides, are synthesized through ribosomal protein synthesis based on the genetic information. They are initially produced as longer precursor molecules that undergo processing. wikipedia.org For instance, Tx2-6 is cleaved from a precursor that includes a signal peptide and a glutamine-rich propeptide. wikipedia.org

Post-translational modifications (PTMs) are crucial for the final structure, function, and regulation of proteins and peptides, including neurotoxins. nih.govmdpi.com While specific details on the PTM pathways for all Tx2 subtypes are not extensively detailed in the provided context, it is known that spider venom peptides, including Tx2 neurotoxins, are cysteine-rich and contain disulfide bonds. nih.govuq.edu.au The formation of disulfide bridges is a critical PTM for the structural stability and activity of many peptide toxins. ontosight.aiuq.edu.au These modifications occur after the polypeptide chain has been synthesized. mdpi.com

Purification Methodologies for this compound from Biological Sources

The purification of Tx2 neurotoxins from biological sources, such as spider or scorpion venom, typically involves a series of chromatographic steps. nih.govscielo.br

For Phoneutria nigriventer venom, methodologies have been developed to isolate specific Tx2 subtypes. nih.govresearchgate.net Early studies utilized techniques such as gel filtration and reverse phase FPLC and HPLC to purify neurotoxic polypeptides, including Tx2-1, Tx2-5, Tx2-6, and Tx2-9. nih.govcapes.gov.br More recent approaches also employ cation-exchange HPLC as part of the purification process. scielo.br

The general process for obtaining Tx2 neurotoxins from P. nigriventer venom includes venom collection (often through electrical stimulation), followed by purification steps using chromatographic techniques to isolate specific neurotoxin fractions. smolecule.com Characterization techniques like mass spectrometry and amino acid sequencing are then used to confirm the identity and purity of the isolated toxins. smolecule.com

Purification methods aim to separate the target toxins from the complex mixture of components present in crude venom, allowing for detailed study of their structure and activity. researchgate.netscielo.br

Purification StepTechnique(s)PurposeSource Organism (Examples)
Initial FractionationGel filtrationSeparate components by sizePhoneutria nigriventer nih.govcapes.gov.br
Further Purification & SeparationReverse Phase FPLC/HPLC, Cation-exchange HPLCSeparate components based on chemical propertiesPhoneutria nigriventer nih.govcapes.gov.brscielo.br
CharacterizationMass Spectrometry, Amino Acid SequencingConfirm identity and purityPhoneutria nigriventer smolecule.com

Molecular Targets and Electrophysiological Actions of Tx2 Neurotoxin

Primary Molecular Targets: Voltage-Gated Ion Channels

Tx2 neurotoxins exert their effects primarily by interacting with voltage-gated ion channels, which are crucial for the generation and propagation of action potentials in excitable cells, including neurons and muscle cells. smolecule.commdpi.comresearchgate.netfrontiersin.org Voltage-gated sodium channels (NaV) are particularly prominent targets for these toxins. smolecule.comnih.govmdpi.comresearchgate.netfrontiersin.orgontosight.aifrontiersin.orgresearchgate.netuts.edu.au

Specificity for Voltage-Gated Sodium Channels (NaV)

Tx2 neurotoxins, particularly variants like Tx2-1 and Tx2-6, demonstrate a notable specificity for voltage-gated sodium channels. smolecule.comnih.govmdpi.comontosight.aifrontiersin.orgresearchgate.netuts.edu.aumdpi.com This interaction disrupts the normal function of NaV channels, leading to altered neuronal excitability. smolecule.com

Interaction with NaV Channel Isoforms (e.g., NaV1.5, NaV1.7)

Different isoforms of NaV channels exist in various tissues and play specific physiological roles. Tx2 neurotoxins have shown varying degrees of activity on different mammalian NaV channel isoforms. For instance, PnTx2-1 has been investigated for its activity on seven mammalian NaV isoforms. nih.govnih.gov Studies have indicated that PnTx2-1 can slow the inactivation of NaV1.1, NaV1.5, and NaV1.8 channels at a concentration of 1 μM, while NaV1.2, NaV1.3, NaV1.4, and NaV1.6 were not affected at this concentration. nih.govmdpi.com PnTx2-6 has also been shown to modulate NaV1.5 channels, the cardiac sodium channel, in a manner that alters the inactivation process and reduces the peak sodium current. nih.govnih.gov While some sea anemone toxins (not specifically Tx2 but mentioned in the context of site 3 toxins) have been shown to be inactive on mammalian channels like rNaV1.2a, rNaV1.4, and hNaV1.5, Tx2 toxins from Phoneutria nigriventer clearly demonstrate activity on certain mammalian NaV isoforms. mdpi.com

Here is a summary of reported interactions of PnTx2-1 with mammalian NaV isoforms:

NaV IsoformEffect of 1 μM PnTx2-1Citation
NaV1.1Slowed inactivation nih.govmdpi.com
NaV1.2Not affected nih.govmdpi.com
NaV1.3Not affected nih.govmdpi.com
NaV1.4Not affected nih.govmdpi.com
NaV1.5Slowed inactivation, reduced peak current (for PnTx2-6) nih.govnih.govmdpi.com
NaV1.6Not affected nih.govmdpi.com
NaV1.8Slowed inactivation nih.govmdpi.com

Tx2 neurotoxins also exhibit potent activity on insect and arachnid NaV channels, which contributes to their insecticidal properties. nih.govuniprot.orguniprot.org PnTx2-1, for example, had a profound effect on the inactivation of the insect channel BgNaV1 and the arachnid channel VdNaV1, leading to sustained non-inactivating currents. nih.govmdpi.com

Modulation of Sodium Channel Gating and Inactivation Kinetics

A key mechanism of action for Tx2 neurotoxins is the modulation of NaV channel gating and inactivation kinetics. smolecule.comontosight.aifrontiersin.orguts.edu.auusp.bruq.edu.au These toxins interfere with the normal conformational changes of the channel that govern its opening and closing. mdpi.com Specifically, Tx2 toxins, like other toxins that bind to receptor site 3 on NaV channels, are known to slow down or inhibit the fast inactivation process. uniprot.orgmdpi.comfrontiersin.orgfrontiersin.orgnih.govexpasy.org This results in a prolonged open state of the channel and a sustained influx of sodium ions. smolecule.commdpi.com

Electrophysiological studies have demonstrated that Tx2-6 causes a marked decrease in the inactivation kinetics of Na+ currents. nih.govfrontiersin.org It can also cause a shift to hyperpolarizing potentials of both the Na+ conductance and the steady-state inactivation voltage dependences, alongside a reduction of the current amplitude. nih.gov PnTx2-1 has been shown to modulate both the activation and inactivation gating processes of voltage-gated sodium channels. nih.gov It can slow down the inactivation process and shift the voltage dependence of activation towards more hyperpolarized potentials. nih.govmdpi.com The interaction of PnTx2-1 with insect NaV channels can completely inhibit inactivation, resulting in sustained non-inactivating currents. nih.govmdpi.com

Other Ion Channel Interactions (e.g., Calcium, Potassium Channels, where mechanistically relevant)

While voltage-gated sodium channels are primary targets, some evidence suggests potential interactions of components within the Phoneutria nigriventer venom, which includes Tx2 toxins, with other ion channels like calcium (CaV) and potassium (KV) channels. researchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netuniprot.org The venom fraction PhTx2, which contains Tx2 toxins, has been reported to cause a rapid increase in intracellular calcium concentration and stimulate the release of neurotransmitters. researchgate.netscielo.br Although Tx2-6 itself did not compete with the binding of a toxin known to interact with calcium channels in one study, other components within the PhTx2 fraction might interact with CaV channels. researchgate.netscielo.br Some studies on other spider toxins (not specifically Tx2 but from related families or with similar mechanisms) have indicated activity on CaV and KV channels. uts.edu.aumdpi.com However, direct, detailed mechanistic data specifically for Tx2 neurotoxins on CaV or KV channels, comparable to that available for NaV channels, is less extensively documented in the provided search results. The observed effects on calcium dynamics could be a downstream consequence of NaV channel modulation and subsequent depolarization, rather than a direct interaction with CaV channels. smolecule.comnih.gov

Ligand-Receptor Binding Mechanisms and Affinities

Tx2 neurotoxins bind to specific receptor sites on voltage-gated sodium channels to exert their effects. smolecule.comnih.govmdpi.comresearchgate.netresearchgate.netmdpi.com Sea anemone toxins and scorpion α-toxins, which share similarities in their mechanism of action with some Tx2 toxins, bind to neurotoxin receptor site 3, located in the extracellular region of the NaV voltage-sensor domain IV (VSD-IV). mdpi.comfrontiersin.orgnih.govexpasy.orgsigmaaldrich.com This binding site is distinct from other neurotoxin binding sites on the NaV channel, such as site 1 (targeted by pore blockers like TTX and STX) or site 4 (targeted by β-scorpion toxins). mdpi.comfrontiersin.orgnih.govexpasy.orgsigmaaldrich.com

The interaction of type 2 NaTxs (like some Tx2 variants) with site 3 slows down the inactivation kinetics. mdpi.com While the exact binding site for all Tx2 variants might have nuances, the modulation of inactivation and the shift in activation voltage are consistent with interactions at or near the voltage-sensing domain. nih.govnih.govfrontiersin.orgmdpi.com

Studies investigating the concentration dependence of the modified current induced by PnTx2-6 in frog skeletal muscle suggested a dissociation constant (KD) of 0.8 μM for the toxin-channel complex. nih.gov For PnTx2-1, concentration-response curves on insect and arachnid NaV channels yielded EC50 values in the nanomolar range (91.9 ± 17.0 nM for BgNaV1 and 101.8 ± 14.7 nM for VdNaV1), indicating relatively high potency on these channels. nih.govmdpi.com The observation that PnTx2-1 can slow inactivation even without depolarizing pulses suggests that the toxin can interact with the channel in the closed state, implying that channel opening is not strictly required for binding. mdpi.com

Cellular and Network-Level Electrophysiological Consequences

The modulation of voltage-gated sodium channels by Tx2 neurotoxins has significant consequences at the cellular and network levels. By slowing or inhibiting fast inactivation of NaV channels, these toxins lead to prolonged depolarization of the cell membrane. smolecule.commdpi.com This sustained depolarization can result in excessive or repetitive firing of action potentials in excitable cells, such as neurons and muscle cells. smolecule.com

At the cellular level, the increased and prolonged influx of sodium ions can disrupt the normal ionic balance and electrical signaling. smolecule.com This can lead to hyperexcitability in neurons, potentially causing symptoms like muscle spasms or paralysis, depending on the specific target cells and toxin variant. smolecule.comuniprot.orguniprot.org The altered electrical activity can also influence downstream processes, such as neurotransmitter release. smolecule.commdpi.com The venom fraction containing Tx2 has been shown to stimulate the release of glutamate (B1630785) and acetylcholine (B1216132). researchgate.netscielo.br

At the network level, the widespread disruption of neuronal excitability can lead to various physiological effects. For instance, specific Tx2 variants like Tx2-5 and Tx2-6 are known to be responsible for inducing priapism (persistent penile erection) observed in Phoneutria nigriventer envenomation. nih.govuniprot.orgfrontiersin.orgscielo.brnih.gov This effect is believed to be mediated, at least in part, by the toxin's influence on NaV channels in neurons involved in the erectile pathway, potentially leading to the release of nitric oxide. uniprot.orgfrontiersin.orgnih.gov The neuroexcitatory effects can also contribute to systemic symptoms observed in envenomation. smolecule.comuniprot.orguniprot.orgscielo.br

Neuronal Excitability and Action Potential Modulation

Tx2 neurotoxins are recognized for their ability to modulate neuronal excitability. smolecule.com A key mechanism involves their interaction with voltage-gated sodium channels. smolecule.comuq.edu.au These channels are critical determinants of neuronal excitability and play a vital role in the initiation and propagation of action potentials. anr.fr By binding to voltage-gated sodium channels, Tx2 toxins can alter their kinetics, specifically by slowing down their inactivation. smolecule.comfrontiersin.orgnih.govresearchgate.net This prolonged opening of sodium channels leads to an increased influx of sodium ions, causing prolonged depolarization of the neuronal membrane. smolecule.com This disruption of normal sodium channel function can result in hyperexcitability in neurons. smolecule.com The effect on sodium channels contributes to the neuroexcitatory effects observed with these toxins. smolecule.com

Neurotransmitter Release Modulation (e.g., Glutamate, Acetylcholine)

Tx2 neurotoxins have been shown to influence the release of neurotransmitters, including glutamate and acetylcholine. The PhTx2 fraction, which contains Tx2 toxins, has been observed to stimulate the release of glutamate and acetylcholine. scielo.brresearchgate.net Research using rat cortical synaptosomes demonstrated that PhTx2 causes a rapid increase in intrasynaptosomal free calcium concentration and a dose-dependent release of glutamate. nih.gov This rapid component of glutamate release is dependent on the entry of extrasynaptosomal calcium. nih.gov Studies comparing the effects of PhTx2 and KCl depolarization on glutamate release found differences, suggesting that PhTx2-mediated calcium influx and glutamate release are inhibited by tetrodotoxin (B1210768), unlike those caused by KCl. nih.gov This indicates multiple mechanisms of calcium entry coupled to glutamate release from nerve endings. nih.gov

While the PhTx2 pool stimulates acetylcholine release, the isotoxin Tx2-6, an isoform purified from PhTx2, did not affect the binding of a related neurotoxin, Tx1, which is thought to target calcium channels and reduce acetylcholine release evoked by PhTx2. scielo.brscielo.brnih.gov This suggests that other components within the PhTx2 fraction, distinct from Tx2-6, are responsible for the observed effects on acetylcholine release. scielo.brscielo.br

Nitric Oxide Pathway Modulation (e.g., Tx2-6 and NO release)

Tx2-6, a specific isoform of Tx2 neurotoxin, has been particularly studied for its effects on the nitric oxide (NO) pathway. smolecule.comfrontiersin.org Research indicates that Tx2-6 can interfere with nitric oxide signaling pathways. smolecule.com Studies in rats have shown that Tx2-6 treatment induces a significant increase of NO release in cavernosum tissue. nih.govnih.govufop.br This effect on NO release is considered critical for its influence on erectile function, including the induction of priapism observed in animal models and humans bitten by the spider. smolecule.comfrontiersin.orgnih.govresearchgate.netnih.govufop.brwikipedia.org

Data Table: Effects of Tx2 Neurotoxins on Neurotransmitter Release

Toxin/FractionTarget Tissue/PreparationObserved EffectNeurotransmitter(s) AffectedReference
PhTx2Rat Cortical SynaptosomesIncreased intracellular Ca²⁺, Dose-dependent releaseGlutamate nih.gov
PhTx2Guinea pig ileumStimulates releaseGlutamate, Acetylcholine scielo.brresearchgate.net
Tx2-6Guinea pig ileumNo effect on Tx1 bindingAcetylcholine (indirectly related to PhTx2 effect) scielo.brscielo.brnih.gov
Tx2-6Rat cavernosum tissueIncreased releaseNitric Oxide nih.govnih.govufop.br

Structural Biology and Structure Activity Relationships of Tx2 Neurotoxin

Primary Amino Acid Sequence Analysis and Characterization of Tx2 Variants

The venom of Phoneutria nigriventer contains several Tx2 neurotoxin variants, including Tx2-1, Tx2-5, Tx2-6, and Tx2-9. These variants have been purified and their complete amino acid sequences determined using techniques such as automated Edman degradation and manual microsequence analysis of peptide fragments. capes.gov.brnih.gov

Analysis of the primary amino acid sequences reveals that Tx2-1 (53 residues), Tx2-5 (49 residues), and Tx2-6 (48 residues) share homology, while Tx2-9 (32 residues) shows only limited similarities to the others. capes.gov.brnih.gov Despite varying sequence identities, these Tx2 polypeptides exhibit different levels of neurotoxicity. For instance, Tx2-1, Tx2-5, and Tx2-6 have been shown to cause spastic paralysis and death in mice upon intracerebroventricular injection, whereas the less toxic Tx2-9 primarily induces tail erection and scratching. capes.gov.brnih.gov

The molecular weights of these variants, determined by desorption mass spectroscopy, are approximately 5838.8 Da for Tx2-1, 5116.6 Da for Tx2-5, 5291.3 Da for Tx2-6, and 3742.1 Da for Tx2-9. capes.gov.brnih.gov

Amino acid sequence alignments of Tx2 variants with other neurotoxins from different spider species, as well as biologically active peptides from scorpions, sea snails, and plants, have shown varying degrees of sequence identity. capes.gov.brnih.govresearchgate.net For example, PnTx2-5 and PnTx2-6 share about 90% sequence identity, with only five amino acid differences. mdpi.com These sequence variations among Tx2 variants contribute to their distinct biological activities and mechanisms of action. smolecule.comnih.gov

The genes encoding for Phoneutria nigriventer toxins, including PnTx2-5, have been studied, revealing features of their gene structure. scielo.br Comparisons of cDNA and genomic DNA sequences have identified both synonymous and non-synonymous point mutations in the signal peptide, propeptide, and mature toxin sequences, leading to amino acid substitutions in the mature toxins. scielo.br

Here is a table summarizing the characteristics of some Tx2 variants:

Tx2 VariantNumber of ResiduesApproximate Molecular Weight (Da)Observed Neurotoxicity in Mice (Intracerebroventricular)
Tx2-1535838.8Spastic paralysis and death
Tx2-5495116.6Spastic paralysis and death, priapism, hypersalivation, high mortality nih.gov
Tx2-6485291.3Spastic paralysis and death, priapism nih.govwikipedia.org
Tx2-9323742.1Tail erection and scratching

Determination of Secondary and Tertiary Structural Features

The secondary and tertiary structures of Tx2 neurotoxins are crucial for their function. These structures are typically determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), as well as computational modeling. nih.govresearchgate.netcreative-biolabs.com

Structural models of PnTx2-5 and PnTx2-6 have been proposed, suggesting structures with poor alpha-helix content. nih.gov These models are supported by experimental and theoretical tests. nih.gov

Disulfide Bridge Pattern and its Functional Role

Tx2 neurotoxins are cysteine-rich polypeptides. capes.gov.brnih.gov The presence of disulfide bridges is a characteristic feature of many spider neurotoxins and is crucial for maintaining their stable three-dimensional structure and biological activity. ontosight.airesearchgate.net

While specific details on the disulfide bridge patterns for all Tx2 variants are not explicitly detailed in the provided snippets, cysteine-rich peptide toxins often have conserved cysteine and disulfide bond patterns. researchgate.net These disulfide bonds lead to the formation of stable structures, frequently incorporating an inhibitor cysteine-knot (ICK) motif. researchgate.netplos.org The ICK motif, characterized by a specific arrangement of disulfide bonds, provides exceptional stability to the toxin molecule. researchgate.netplos.org

For example, Tx2-6 is described as a polypeptide containing 48 amino acid residues, with 10 of them being cysteines. google.com The cysteines in PnTx2-5 and PnTx2-6 have been confirmed to be in their oxidized form, indicating the presence of disulfide bonds. nih.gov The specific disulfide bridge pattern is crucial for the activity of toxins, as seen in other neurotoxins like botulinum neurotoxin where the disulfide bridge plays a crucial role in the translocation of the protease domain. nih.gov

Common Structural Motifs in Toxin Families

Spider neurotoxins, including those from the Tx2 family, often share common structural motifs despite variations in their primary sequences. capes.gov.brscispace.comuq.edu.au The Inhibitor Cysteine Knot (ICK) motif is a prevalent structural scaffold found in many cysteine-rich peptide toxins from spiders and other venomous animals. researchgate.netplos.org This motif consists of a disulfide bond that pierces a ring formed by two other disulfide bonds and the interconnecting peptide backbone, creating a knot-like structure. researchgate.net

Computational Modeling and Molecular Dynamics Simulations of Tx2-Target Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the three-dimensional structures of toxins and their interactions with target molecules, such as ion channels. These techniques can provide insights into the binding poses, interaction forces, and conformational changes that occur upon binding. nih.govmdpi.com

Structural models of Tx2 variants, such as PnTx2-5 and PnTx2-6, have been proposed based on experimental data and theoretical tests. nih.gov These models can serve as starting points for computational studies. Molecular docking simulations can predict how Tx2 toxins might bind to their primary targets, voltage-gated sodium channels. smolecule.comnih.govontosight.ai

MD simulations can further explore the dynamic behavior of the toxin-channel complex over time, providing information about the stability of the interaction, the flexibility of the toxin and channel structures, and the potential pathways of toxin entry or access to its binding site. mdpi.com These simulations can help to explain the observed differences in binding affinity and kinetics between Tx2 variants, such as the higher affinity of PnTx2-6 compared to PnTx2-5 for neuronal-type sodium channels. nih.gov

Computational studies can also complement experimental SAR data by providing a molecular basis for the observed effects of mutations or modifications. By simulating the interactions of modified toxins with their targets, researchers can gain a deeper understanding of how specific structural changes impact binding and function.

While the provided snippets mention structural models and the use of theoretical tests, detailed accounts of extensive molecular dynamics simulations specifically focused on Tx2-target interactions are not extensively described. However, the application of such computational approaches is a logical and valuable step in further elucidating the molecular mechanisms of Tx2 neurotoxins.

Advanced Methodologies in Tx2 Neurotoxin Research

Recombinant Expression and Purification Strategies for Tx2 Neurotoxin and its Variants

Producing sufficient quantities of Tx2 neurotoxins and their variants for detailed study can be challenging due to the limited amounts obtained from natural venom extraction. Recombinant DNA technology offers an alternative approach for generating these toxins for research purposes. smolecule.com This involves expressing the toxin genes in host organisms, such as Escherichia coli. mdpi.com

One example involves the functional expression of recombinant Tx2-6, a neurotoxin known for inducing priapism. usp.br While recombinant expression in E. coli has been successful in obtaining a functional protein with activity similar to the native toxin in inducing erectile function, initial challenges included high toxicity. nih.gov

Purification of recombinant toxins is a critical step to obtain highly pure material for downstream studies. mdpi.com Techniques such as gel filtration and reverse phase FPLC and HPLC have been used to purify Tx2 neurotoxins from P. nigriventer venom. capes.gov.brnih.gov These methods separate polypeptides based on size and hydrophobicity, respectively, allowing for the isolation of specific Tx2 variants like Tx2-1, Tx2-5, Tx2-6, and Tx2-9. capes.gov.brnih.gov Mass spectrometry is often employed to confirm the identity and purity of the isolated toxins and determine their molecular weights. smolecule.comcapes.gov.brnih.govscielo.br Automated Edman degradation and microsequence analysis of protease-digested peptides are used to determine the complete amino acid sequences of these neurotoxins. capes.gov.brnih.gov

Biophysical Techniques for Ligand-Target Interaction Analysis (e.g., Electrophysiological recordings, Binding Assays)

Understanding how Tx2 neurotoxins interact with their biological targets, primarily voltage-gated ion channels, is crucial for elucidating their mechanisms of action. Biophysical techniques are indispensable for this analysis.

Electrophysiological recordings, such as patch clamp, are widely used to characterize the effects of Tx2 neurotoxins on ion channel function. scielo.brfapemig.brresearchgate.neteurofinsdiscovery.com These techniques allow researchers to measure changes in ion currents across cell membranes induced by toxin application. For instance, electrophysiological characterization has shown that PnTx2-1 (δ-ctenitoxin-Pn1a), a peptide from the PhTx2 fraction, modulates voltage-gated sodium channels. semanticscholar.org PnTx2-1 significantly enhances the recovery from inactivation for NaV1.5 channels and interacts with the channel in the closed state, suggesting that channel opening may not be required for binding. semanticscholar.org Another Tx2 variant, PnTx2-6, is known to alter the kinetics of neuronal sodium channel inactivation by shifting the voltage dependence of activation towards more hyperpolarized potentials, increasing sodium influx. researchgate.netnih.gov

Binding assays are also employed to quantify the affinity and capacity of Tx2 neurotoxins for their target sites. eurofinsdiscovery.comunivr.it Radiolabeled binding assays have been used to study the interaction of related toxins with neurotoxin binding sites on sodium channels. semanticscholar.org For example, studies on Tx1, another neurotoxin from P. nigriventer venom, have shown specific and high-affinity binding to sites on guinea pig ileum membranes. scielo.brscielo.br While PhTx2 partially competed for these sites, Tx2-6 did not affect the binding of radiolabeled Tx1, suggesting distinct binding sites or mechanisms of interaction for these toxins. scielo.brscielo.br Advanced biophysical techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and differential scanning fluorimetry (DSF) are increasingly used to study ligand-protein interactions, providing insights into binding thermodynamics and kinetics. univr.itnumberanalytics.comnih.govdomainex.co.uk

In Vitro and Ex Vivo Experimental Model Systems for Mechanistic Studies (e.g., Isolated Neurons, Muscle Preparations, Organ Bath Studies)

A variety of in vitro and ex vivo model systems are utilized to investigate the cellular and physiological effects of Tx2 neurotoxins. These models allow for controlled experimentation and detailed mechanistic studies.

Isolated neurons are used to study the direct effects of Tx2 neurotoxins on neuronal excitability and neurotransmitter release. researchgate.netfrontiersin.org For example, studies using rat brain cortical synaptosomes have shown that the PhTx2 fraction increases sodium entry, inducing membrane depolarization and calcium influx, leading to increased release of neurotransmitters like glutamate (B1630785) and acetylcholine (B1216132) in a TTX-sensitive manner. researchgate.net

Muscle preparations, such as isolated nerve-muscle preparations, are valuable for assessing the neuromuscular effects of the toxins. researchgate.netfrontiersin.orgyale.edu These preparations allow for the measurement of muscle contraction strength and analysis of neuromuscular transmission. frontiersin.org Ex vivo electrophysiological models using intact whole tissue, like muscle preparations, can provide reliable predictions of organ toxicity and allow for the study of neurotoxic effects. nih.gov Studies using isolated hemidiaphragm preparations from mice have been used to characterize the effects of neurotoxins on phrenic neurotransmission and muscle contraction. frontiersin.org

Organ bath studies are commonly used to investigate the effects of Tx2 neurotoxins on smooth muscle contractility, particularly in the context of Tx2-6's effect on erectile function. fapemig.brresearchgate.netnih.gov In these studies, tissue strips, such as corpus cavernosum, are suspended in an oxygenated buffer solution, and changes in isometric tension are measured in response to toxin application and electrical field stimulation. researchgate.netnih.gov These experiments have demonstrated that Tx2-6 increases relaxation in cavernosal strips, an effect associated with the nitric oxide/cyclic GMP pathway. researchgate.netnih.gov Studies using cavernosal strips from eNOS and nNOS knockout mice have further suggested that PnTx2-6 acts on nitrergic nerves, increasing nitric oxide release from nNOS. nih.gov

Omics Approaches (e.g., Proteomics, Transcriptomics) in Venom Gland Analysis and Toxin Research

Omics technologies, particularly transcriptomics and proteomics, have revolutionized the study of venom composition and toxin research. These high-throughput approaches provide comprehensive insights into the genes expressed in venom glands and the proteins present in the venom. scielo.brscielo.brnih.govnih.gov

Transcriptomic analysis of venom glands involves sequencing the mRNA molecules to identify the genes being actively transcribed. scielo.brscielo.brnih.govmdpi.comresearchgate.netplos.org This can reveal the diversity of toxin-encoding transcripts and provide sequences for recombinant expression. mdpi.comresearchgate.net Studies on P. nigriventer venom glands using conventional and next-generation cDNA sequencing have shown that cysteine-rich peptide toxins are abundant components. scielo.brscielo.br

Proteomic analysis focuses on identifying and quantifying the proteins present in the venom. scielo.brscielo.brnih.govmdpi.com Techniques like mass spectrometry (MS) and multidimensional protein identification technology (MudPIT) are used to analyze venom proteomes. scielo.brscielo.br Combining transcriptomics and proteomics allows for a more complete picture of venom composition, validating the presence of proteins predicted from transcriptomic data. scielo.brscielo.brnih.gov This integrated approach, sometimes referred to as venomics, helps to identify novel toxins and understand the functional diversity within venom. scielo.brscielo.br Omics technologies have been applied to study the venom of various spiders, including Phoneutria nigriventer, and other venomous animals, providing valuable data on toxin families and their potential biological activities. scielo.brscielo.brnih.govmdpi.comresearchgate.net

Here is a table summarizing some Tx2 neurotoxins and their molecular weights:

Tx2 VariantMolecular Weight (Da)
Tx2-15838.8
Tx2-55116.6
Tx2-65291.3
Tx2-93742.1

Data derived from search results. capes.gov.brnih.gov

This table presents molecular weight data for several this compound variants purified from Phoneutria nigriventer venom. capes.gov.brnih.gov These values were determined using desorption mass spectroscopy. capes.gov.brnih.gov

Comparative Analysis and Evolutionary Aspects of Tx2 Neurotoxin

Homology and Phylogeny within Spider and Scorpion Toxin Families

The Tx2 neurotoxin belongs to a family of neurotoxic polypeptides found in the venom of Phoneutria nigriventer. Research has led to the purification and sequencing of several of these toxins, including Tx2-1, Tx2-5, Tx2-6, and Tx2-9. nih.govcapes.gov.br Structural analysis reveals that Tx2-1 (53 residues), Tx2-5 (49 residues), and Tx2-6 (48 residues) are homologous, sharing significant similarities in their amino acid sequences. nih.govcapes.gov.br In contrast, Tx2-9, a smaller peptide of 32 residues, shows only limited homology to the others. nih.govcapes.gov.br

These Tx2 toxins are rich in cysteine, a characteristic that contributes to their stable three-dimensional structures. nih.govcapes.gov.br Phylogenetic analyses demonstrate that these toxins have varying degrees of sequence identity with neurotoxins from other spider species. nih.govcapes.gov.br Interestingly, they also share some sequence similarities with biologically active peptides from vastly different organisms, including scorpions, sea snails, and even the seeds of Mirabilis jalapa. nih.govcapes.gov.br This suggests a deep evolutionary history and the potential for convergent evolution of toxin structures.

The venoms of other Phoneutria species, such as P. reidyi and P. keyserlingi, contain a similar array of neurotoxin isoforms that are active on neuronal ion channels, including those targeted by the Tx2 family. embrapa.br This indicates a conserved venom composition within the Ctenidae family. embrapa.br Specifically, toxins with high sequence identity (73–94%) to the PNTx2 type of lethal neurotoxins have been identified in these related species. embrapa.br

Spider venoms, in general, are a rich source of peptides that modulate voltage-gated sodium (NaV) channels. researchgate.netuts.edu.au These peptides can be categorized into at least 12 distinct families based on their primary structure and cysteine scaffold. uts.edu.au The Tx2 family of toxins fits within this broader classification of spider venom-derived NaV channel modulators.

Interactive Data Table: Homologous Tx2 Neurotoxins from Phoneutria nigriventer
ToxinNumber of ResiduesMolecular Weight (Da)Key Characteristics
Tx2-1535838.8Causes spastic paralysis and death in mice. nih.govcapes.gov.br
Tx2-5495116.6Causes spastic paralysis and death in mice. nih.govcapes.gov.br
Tx2-6485291.3Causes spastic paralysis and death in mice. nih.govcapes.gov.brwikipedia.org
Tx2-9323742.1Less toxic; produces tail erection and scratching in mice. nih.govcapes.gov.br

Functional Divergence and Conservation of this compound Orthologs

Orthologs, genes in different species that evolved from a common ancestral gene, are often assumed to retain similar functions. numberanalytics.comsequenceserver.com However, functional divergence can and does occur, leading to species-specific roles. nih.govnih.gov In the case of this compound, there is evidence for both functional conservation and divergence among its orthologs and paralogs (genes related by duplication within a genome).

Within the Phoneutria genus, the conservation of function is evident. As mentioned, the venoms of P. reidyi and P. keyserlingi contain toxins with high sequence identity to the P. nigriventer Tx2 toxins, and these toxins elicit similar toxic and lethal effects in mice. embrapa.br This suggests that the primary function of these toxins has been maintained since the divergence of these species.

Paralogs, on the other hand, often provide a source for functional novelty. biorxiv.org Within the P. nigriventer venom itself, the Tx2 family showcases this. While Tx2-1, Tx2-5, and Tx2-6 are highly toxic and cause spastic paralysis, the paralog Tx2-9 has a significantly different and less toxic effect, inducing only tail erection and scratching in mice. nih.govcapes.gov.br This points to functional divergence following gene duplication events within the ancestral lineage.

The toxins Tx2-5 and Tx2-6, despite their high sequence similarity (89%), also exhibit subtle functional differences. nih.govresearchgate.net Both are known to slow the inactivation of sodium channels and are implicated in causing priapism. nih.govresearchgate.netfrontiersin.orgresearchgate.net However, an engineered peptide, PnPP-19, derived from the Tx2-6 toxin, was developed to retain the pro-erectile effects while eliminating the toxicity of the parent molecule. frontiersin.org This highlights how small changes in sequence can lead to significant functional shifts.

The ratio of non-synonymous to synonymous substitutions (dN/dS) is a common metric used to infer functional divergence. biorxiv.org Lower dN/dS ratios in orthologs compared to paralogs generally suggest that orthologs are under stronger purifying selection to maintain their function. biorxiv.org While a specific dN/dS analysis for Tx2 orthologs across different Phoneutria species is not detailed in the provided results, the observed conservation of toxic effects suggests a similar pattern.

Co-evolutionary Dynamics between Toxins and their Ion Channel Targets

The intricate relationship between venom toxins and their ion channel targets is a classic example of a co-evolutionary "arms race." biorxiv.org As prey species evolve resistance to toxins, the toxins, in turn, evolve to overcome this resistance. This dynamic drives the diversification of both the toxins and the ion channels.

Tx2 neurotoxins, like many other spider venom components, primarily target voltage-gated ion channels. researchgate.netmdpi.com Specifically, Tx2-5 and Tx2-6 have been identified as modulators of sodium channels, where they slow down the inactivation process. nih.govfrontiersin.orgmdpi.com This action leads to neuronal depolarization and the subsequent physiological effects. researchgate.netresearchgate.net

The evolution of these toxins is intrinsically linked to the evolution of the ion channels they target. Spiders have been evolving for over 300 million years, developing complex venoms to immobilize prey. mdpi.comnih.gov This long evolutionary history has resulted in a vast diversity of venom peptides with high potency and selectivity for their targets. nih.gov

The phenomenon of co-evolution is not limited to predator-prey interactions. Venomous organisms must also avoid self-envenomation. Studies on other venomous creatures, such as the starlet sea anemone (Nematostella vectensis), have shown that their own ion channels have evolved resistance to the toxins present in their venom. csumb.edu This suggests that the evolution of potent toxins must be accompanied by the evolution of resistance in the producer organism.

The diversity of ion channel genes in venomous animals like cnidarians is thought to be a result of this co-evolutionary pressure. biorxiv.org The expansion of toxin gene families likely drives the diversification of ion channel genes as a mechanism to evade the effects of related toxins. biorxiv.org While specific studies on the co-evolution of Phoneutria ion channels with Tx2 toxins are not detailed, the principles observed in other venomous lineages are likely applicable.

Interactive Data Table: Tx2 Toxin and Ion Channel Interaction
ToxinTarget Ion ChannelMechanism of Action
Tx2-5Voltage-gated Sodium (NaV) ChannelsSlows channel inactivation. nih.gov
Tx2-6Voltage-gated Sodium (NaV) ChannelsSlows channel inactivation. frontiersin.orgmdpi.com

Comparative Analysis with Other Classes of Neurotoxins

A comparative analysis of this compound with other classes of neurotoxins, such as guanidinium (B1211019) toxins and three-finger toxins, highlights the diverse strategies that have evolved to disrupt neuronal function.

Guanidinium Toxins: This class includes well-known toxins like tetrodotoxin (B1210768) (TTX) and saxitoxin (B1146349) (STX). awi.denih.gov Like Tx2 toxins, they are potent blockers of voltage-gated sodium channels. awi.denih.gov However, their mechanism of action is different. Guanidinium toxins physically block the ion conduction pore of the NaV channel, preventing the influx of sodium ions. nih.gov In contrast, Tx2 toxins are gating modifiers; they bind to the channel and alter its opening and closing kinetics, specifically by inhibiting inactivation. uts.edu.aujhu.edu Structurally, guanidinium toxins are small, non-peptide molecules, whereas Tx2 toxins are polypeptides. nih.govawi.de

Three-Finger Toxins (3FTx): This is a large superfamily of non-enzymatic polypeptide toxins found predominantly in the venom of elapid snakes. wikipedia.org They are characterized by a conserved structure of three beta-strand loops extending from a central core. wikipedia.org Despite their structural conservation, 3FTx proteins have a wide array of pharmacological effects. wikipedia.org Many, like the alpha-neurotoxins, target nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction, causing paralysis. wikipedia.orgnih.gov This contrasts with the primary target of Tx2 toxins, the voltage-gated sodium channels. While both are polypeptide neurotoxins, their structural scaffolds and primary molecular targets are distinct. The evolutionary history of 3FTx proteins shows extensive gene duplication and functional diversification, a theme also observed in spider venom toxins. liverpool.ac.uk

This comparative analysis underscores that while the ultimate goal of many neurotoxins is the disruption of nerve impulse transmission, nature has devised a remarkable variety of molecular tools and strategies to achieve this end.

Tx2 Neurotoxin As a Research Tool and Its Pharmacological Potential

Utilization of Tx2 Neurotoxin as a Highly Selective Pharmacological Probe for Ion Channel Research

Tx2 neurotoxins, derived from the venom of the Brazilian armed spider Phoneutria nigriventer, are invaluable pharmacological tools for studying ion channels due to their potent and selective actions. smolecule.comresearchgate.net These cysteine-rich polypeptides, including isoforms like PnTx2-1, PnTx2-5, and PnTx2-6, function primarily as "gating modifiers" of voltage-gated sodium channels (NaV). researchgate.netmdpi.com Unlike pore blockers, these toxins alter the normal gating kinetics of the channels. researchgate.net

Research has demonstrated that Tx2 toxins modulate channel function in several ways. For instance, PnTx2-6 modifies the kinetics of sodium channel inactivation by shifting the voltage dependence of activation towards more hyperpolarized potentials, which increases the influx of sodium ions. scielo.br Similarly, PnTx2-1, a 53-amino-acid peptide, has been shown to modulate multiple mammalian NaV channel isoforms. mdpi.com It significantly slows the inactivation process and can bind to the channel even in its closed state, indicating that channel opening is not a prerequisite for the toxin's interaction. mdpi.com This bifunctional modulation, which includes altering inactivation and reducing the peak sodium current, has been observed specifically with the cardiac NaV1.5 channel for both PnTx2-1 and PnTx2-6. mdpi.com The unique mechanisms of these toxins make them valuable for dissecting the complex physiology of ion channels and neurotransmission. smolecule.com

The specificity of different Tx2 isoforms for various NaV channel subtypes allows researchers to probe the function and distribution of these channels in different tissues.

Table 1: Documented Effects of this compound Isoforms on Specific Ion Channels

Toxin Isoform Target Ion Channel(s) Observed Effect(s) Reference(s)
PnTx2-1 Mammalian NaV Channels, Insect NaV Channels Slows the inactivation process; reduces peak sodium current. Can bind to the channel in a closed state. mdpi.com
PnTx2-6 Sodium Channels, Cardiac NaV1.5 Delays sodium channel inactivation; shifts voltage dependence of activation to more hyperpolarized potentials; modulates NaV1.5 by altering inactivation and reducing peak current. mdpi.comscielo.brresearchgate.net
PnTx2-5 Sodium Channels Believed to act similarly to PnTx2-6, slowing inactivation and shifting activation. Responsible for priapism. mdpi.comscielo.br

Insights into Ion Channel Function and Dysfunction (Channelopathies) from Tx2 Research

The study of how Tx2 neurotoxins manipulate ion channels provides profound insights into both the normal function of these proteins and the pathological consequences of their dysfunction, known as channelopathies. scielo.brnih.gov By observing the specific changes induced by a toxin—such as a delayed inactivation gate or a shift in activation voltage—researchers can better understand the contribution of these precise mechanisms to the generation of action potentials in excitable cells like neurons and muscle cells. mdpi.comscielo.br

Toxin-induced effects can effectively create a functional model of a channelopathy. nih.gov For example, the way Tx2 toxins cause neuronal hyperexcitability by promoting sodium influx mimics the symptoms seen in certain genetic channelopathies where NaV channels are overactive. smolecule.com This allows Tx2 toxins to be used as research tools to investigate the downstream cellular consequences of channel malfunction and to explore potential therapeutic interventions. The ability of Phoneutria toxins to bind to ion channels, and the critical role these channels play in various diseases, underscores the importance of their characterization for understanding channelopathies. scielo.brscribd.com

Development of this compound-Derived Scaffolds for Investigating Biological Pathways

The structural stability of Tx2 neurotoxins makes them excellent candidates for development as molecular scaffolds. Many spider toxins possess a conserved molecular framework known as the inhibitor cystine knot (ICK) motif, characterized by multiple disulfide bonds that create a highly stable and constrained structure. researchgate.net This rigid core presents specific amino acid residues in a fixed orientation, which is ideal for precise interactions with biological targets like ion channels.

This stable scaffold can be used as a template to investigate complex biological pathways. For instance, the well-documented effect of Tx2-6 on nitric oxide (NO) signaling pathways in erectile function provides a clear example. smolecule.comresearchgate.net By using Tx2-6 or derivatives, researchers can probe the intricate signaling cascades involving the NO/cyclic GMP pathway. scielo.brresearchgate.net The toxin acts as a starting point for creating new molecular probes where parts of the peptide can be modified to alter target specificity or introduce labels, thereby helping to map and understand cellular signaling networks.

Prospects for Rational Design of Bioactive Molecules Based on this compound Structure

The detailed knowledge of the structure and function of Tx2 neurotoxins opens significant prospects for the rational design of novel bioactive molecules. uni-lj.si Rational design is a medicinal chemistry approach that uses the understanding of a molecule's three-dimensional structure and its interaction with a biological target to create new compounds with improved properties, such as enhanced potency, selectivity, or stability. numberanalytics.comuniversiteitleiden.nl

By analyzing the structure-activity relationships (SAR) of Tx2 toxins, scientists can identify the key amino acid residues responsible for binding to a specific ion channel and those that cause undesirable effects. numberanalytics.com This knowledge allows for the engineering of new peptides that retain the desired therapeutic action while minimizing or eliminating negative side effects. A prominent example of this is the development of the synthetic peptide PnPP-19, which was engineered based on the structure of Tx2-6. dntb.gov.ua PnPP-19 retains the therapeutic potential for applications like erectile dysfunction but is a smaller, modified molecule, demonstrating a successful transition from a natural toxin to a rationally designed therapeutic lead. dntb.gov.ua This approach holds great promise for developing new generations of drugs targeting ion channels for a variety of conditions.

Table 2: Compound Names Mentioned in the Article

Compound Name Type / Origin
This compound Generic name for a family of toxins
PnTx2-1 (δ-Ctenitoxin-Pn1a) Specific isoform of this compound
PnTx2-5 Specific isoform of this compound
PnTx2-6 Specific isoform of this compound
PnPP-19 Engineered peptide derived from Tx2-6
Nitric Oxide (NO) Signaling molecule

| Cyclic GMP (cGMP) | Second messenger molecule |

Future Directions and Unanswered Questions in Tx2 Neurotoxin Research

Elucidating the Full Repertoire and Diversity of Tx2-Like Toxins

The venom of Phoneutria nigriventer is a complex mixture containing numerous toxins, including several variants within the Tx2 family. Initial studies identified Tx2-1, Tx2-5, Tx2-6, and Tx2-9, highlighting differences in their neurotoxicity and molecular weights capes.gov.br. For instance, Tx2-1, Tx2-5, and Tx2-6 were found to cause spastic paralysis and death in mice, while Tx2-9 was less toxic, producing only tail erection and scratching capes.gov.br. Tx2-5 and Tx2-6, both associated with excitatory symptoms including priapism, share approximately 90% sequence similarity and contain five disulfide bridges frontiersin.orgnih.gov.

Further research is needed to fully elucidate the complete repertoire of Tx2-like toxins present in Phoneutria venom and potentially in other related spider species. Advanced transcriptomic and proteomic analyses of venom glands can help identify novel Tx2 variants and their relative abundance. Understanding the subtle sequence variations and post-translational modifications among these toxins is crucial for correlating structural differences with functional diversity and target specificity. The identification of novel cysteine frameworks in wandering spiders suggests a broader diversity of toxins than previously understood, indicating potential for discovering new Tx2-like peptides with unique properties. nih.gov

Advanced Structural Elucidation and Dynamic Studies of Tx2-Target Complexes

Tx2 neurotoxins primarily exert their effects by interacting with voltage-gated sodium channels (NaV). PnTx2-6, for example, is known to slow down the inactivation of various Na+ channels frontiersin.org. This interaction leads to prolonged depolarization and increased neuronal firing smolecule.com. While the general target is known, a detailed understanding of the precise binding sites and the dynamic interactions between different Tx2 variants and their specific NaV channel subtypes remains an active area of research.

Advanced structural techniques such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy can provide higher-resolution structures of Tx2 toxins bound to NaV channel complexes. uts.edu.auresearchgate.net These studies can reveal the specific amino acid residues involved in binding and the conformational changes that occur upon toxin interaction. Furthermore, dynamic studies using techniques like molecular dynamics simulations can offer insights into the transient interactions and the stability of the toxin-target complexes. Such detailed structural and dynamic information is essential for the rational design of peptide-based therapeutics or mimetics with enhanced specificity and reduced off-target effects.

Integration of Tx2 Research with Systems Neuroscience Approaches

The effects of Tx2 neurotoxins, such as the induction of priapism by PnTx2-6 and PnTx2-5, involve complex physiological responses mediated by the nervous system. frontiersin.orgnih.gov PnTx2-6's effect on erection appears to involve the nitric oxide (NO)/cGMP signaling pathway, although the precise mechanisms and potential off-target effects are still being investigated. frontiersin.orgresearchgate.net Integration of Tx2 research with systems neuroscience approaches can provide a more comprehensive understanding of how these toxins perturb neural circuits and ultimately lead to observed physiological outcomes.

This could involve using techniques such as in vivo electrophysiology, calcium imaging, and optogenetics in conjunction with Tx2 toxin administration to map the affected neural pathways. Studying the impact of Tx2 toxins on neuronal networks and their downstream effects on organ function requires a multidisciplinary approach. Understanding how Tx2 toxins interact with specific neuronal populations and circuits could also reveal novel insights into the functioning of these systems under normal and pathological conditions. Research into other neurotoxins has highlighted their utility as tools for studying neuronal function and dysfunction. bu.edunih.gov

Addressing Remaining Gaps in Biosynthetic Pathways and Toxin Maturation

While the amino acid sequences of several Tx2 neurotoxins have been determined, the complete biosynthetic pathways and the mechanisms of toxin maturation within the spider venom gland are not fully elucidated. capes.gov.brnih.gov Understanding these processes is crucial for potentially producing these toxins recombinantly or synthetically and for developing strategies to modulate their production in the spider.

Research is needed to identify the genes encoding the Tx2 toxin precursors, the enzymes involved in their cleavage and modification (such as disulfide bond formation), and the cellular machinery responsible for their storage and secretion. Studies on the biosynthesis of other toxins, such as tetrodotoxin (B1210768), highlight the complexity of these pathways and the potential involvement of symbiotic microorganisms. mdpi.com Investigating the cellular and molecular processes underlying Tx2 biosynthesis can provide valuable insights into venom production in spiders and potentially lead to novel biotechnological applications.

Q & A

Basic Research Questions

Q. How should researchers design controlled experiments to assess Tx2 neurotoxin’s effects on neuronal ion channels?

  • Methodological Guidance : Use in vitro models (e.g., patch-clamp electrophysiology) to measure ion channel activity pre- and post-exposure to Tx2. Include positive controls (e.g., known neurotoxins like tetrodotoxin) and negative controls (e.g., buffer-only treatments) to validate assay sensitivity. Statistical analysis should employ paired t-tests for within-group comparisons and ANOVA for multi-dose experiments, ensuring p-values are adjusted for multiple comparisons (e.g., Bonferroni correction) .
  • Key Considerations : Optimize toxin concentrations using dose-response curves to avoid non-specific cytotoxicity, confirmed via viability assays (e.g., MTT or LDH release) .

Q. What literature review strategies are critical for identifying Tx2’s mechanistic pathways?

  • Methodological Guidance : Systematically search databases like PubMed and Google Scholar using Boolean terms: "this compound" AND ("ion channels" OR "synaptic transmission"). Prioritize studies with mechanistic in vivo or in vitro data. Use tools like PubMed’s "Similar Articles" feature or citation-tracking software (e.g., Connected Papers) to map knowledge gaps .
  • Data Synthesis : Organize findings into a conceptual framework highlighting Tx2’s molecular targets (e.g., sodium vs. potassium channels) and conflicting results (e.g., species-specific responses) .

Advanced Research Questions

Q. How can conflicting data on Tx2’s species-specific neurotoxicity be resolved?

  • Methodological Guidance : Perform cross-species comparative studies using primary neuronal cultures from rodents, zebrafish, and human iPSC-derived neurons. Analyze interspecies variability in toxin-receptor binding affinity via surface plasmon resonance (SPR) or molecular docking simulations. Validate findings with in vivo toxicity assays (e.g., LD50 measurements) .
  • Contradiction Analysis : Use meta-analysis techniques to quantify heterogeneity in existing data (e.g., I² statistic) and identify moderators like temperature or pH differences across studies .

Q. What computational approaches predict Tx2’s interactions with novel neuronal targets?

  • Methodological Guidance : Leverage tools like the U.S. EPA’s CompTox Dashboard for structure-activity relationship (SAR) modeling. Combine molecular dynamics simulations (e.g., GROMACS) with machine learning algorithms to predict off-target effects. Cross-reference predictions with high-throughput screening data from repositories like ChEMBL .
  • Validation : Confirm computational predictions using CRISPR/Cas9-edited neuronal cell lines lacking suspected target receptors .

Q. How can multi-omics data (transcriptomics, proteomics) clarify Tx2’s subacute neurotoxic effects?

  • Methodological Guidance : Conduct RNA-seq and LC-MS/MS proteomics on Tx2-exposed neuronal models at multiple time points (e.g., 6h, 24h, 72h). Use pathway enrichment tools (e.g., DAVID, STRING) to identify dysregulated networks (e.g., apoptosis, oxidative stress). Integrate with metabolomics data to map metabolic flux alterations .
  • Data Integration : Apply weighted gene co-expression network analysis (WGCNA) to prioritize hub genes/proteins driving toxicity phenotypes .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to Tx2 research involving animal models?

  • Methodological Guidance : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Include detailed protocols for anesthesia, analgesia, and euthanasia. Use minimal sample sizes justified by power analysis, and ensure blinding during data collection to reduce bias .
  • Compliance : Obtain approval from institutional animal care committees (IACUC) and document compliance with NIH or EU Directive 2010/63 standards .

Q. How can researchers ensure reproducibility in Tx2 neurotoxicity assays?

  • Methodological Guidance : Pre-register experimental protocols on platforms like Open Science Framework. Use standardized toxin batches (e.g., from NIST-certified suppliers) and disclose purity/validation data (e.g., HPLC traces). Share raw data and code via repositories like Zenodo or GitHub .
  • Quality Control : Implement intra-lab reproducibility checks (e.g., triplicate runs by different technicians) and inter-lab ring trials for critical assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.